molecular formula C31H26N2O7 B12640196 (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid

(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid

Cat. No.: B12640196
M. Wt: 538.5 g/mol
InChI Key: RYXKPSPFTIKGRO-GDLZYMKVSA-N
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Description

Acetyl-Glycyl Chain

  • Acetylation : The 6-position acetyl group (-COCH₃) links to the chromene core, followed by a glycyl (NHCH₂CO-) spacer.
  • Amide bond : Glycine’s amino group forms an amide with the acetyl carbonyl, while its carboxyl group bonds to the (2R)-phenylglycine moiety.

(2R)-2-Amino-2-phenylacetic Acid

  • Chiral center : The C2 carbon exhibits R configuration, with priority order:
    • Phenyl (-C₆H₅)
    • Amino (-NH₂)
    • Carboxylic acid (-COOH)
    • Hydrogen (-H)
  • Spatial arrangement : The phenyl group occupies the front-facing position in the Fischer projection, influencing molecular recognition.

Comparative Structural Analysis With Related Furochromone Derivatives

Feature Target Compound Related Derivative
Core scaffold 7H-furo[3,2-g]chromen-7-one 5H-furo[3,2-g]chromen-5-one
Position 3 Phenyl Isopropylaminopropoxy
Position 6 Acetyl-glycyl-amino-phenyl Hydroxy/methyl
Stereochemistry (2R)-configured Not specified (achiral substituents)

Key distinctions :

  • The acetyl-glycyl-amino-phenyl chain at position 6 introduces peptide-like functionality absent in simpler furochromones, enabling potential protease targeting.
  • The 3-phenyl group enhances lipophilicity compared to alkoxy substituents in derivatives like 9-(2-hydroxy-3-isopropylaminopropoxy)furochromone.
  • Stereochemical complexity : The (2R) configuration contrasts with achiral analogs, suggesting enantioselective interactions.

Properties

Molecular Formula

C31H26N2O7

Molecular Weight

538.5 g/mol

IUPAC Name

(2R)-2-[[2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C31H26N2O7/c1-17-21-13-23-25(39-18(2)28(23)19-9-5-3-6-10-19)15-24(21)40-31(38)22(17)14-26(34)32-16-27(35)33-29(30(36)37)20-11-7-4-8-12-20/h3-13,15,29H,14,16H2,1-2H3,(H,32,34)(H,33,35)(H,36,37)/t29-/m1/s1

InChI Key

RYXKPSPFTIKGRO-GDLZYMKVSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC(=O)N[C@H](C5=CC=CC=C5)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC(=O)NC(C5=CC=CC=C5)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid typically involves the following steps:

  • Synthesis of the Furochromene Derivative : This is often the first step, where the furochromene core is synthesized through cyclization reactions involving appropriate precursors.

  • Acetylation : The furochromene is then acetylated to introduce the acetyl group necessary for the final product.

  • Amidation : The acetylated furochromene is reacted with glycine or its derivatives to form the amide bond.

  • Final Coupling Reaction : The last step involves coupling with phenyl ethanoic acid to complete the synthesis.

Specific Reaction Conditions

The following tables summarize specific reaction conditions for each synthetic step:

Step Reagents Conditions Yield
Synthesis of Furochromene 2,5-dimethylbenzaldehyde, malonic acid Reflux in ethanol 70%
Acetylation Acetic anhydride, pyridine Room temperature for 4 hours 85%
Amidation Acetylated furochromene, glycine Reflux in DMF (Dimethylformamide) 75%
Final Coupling Phenyl ethanoic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Room temperature overnight 80%

Detailed Reaction Mechanisms

  • Formation of Furochromene : The initial cyclization involves condensation reactions that yield the furochromene structure from simpler aromatic precursors.

  • Acetylation Mechanism : The acetylation occurs through nucleophilic attack by the hydroxyl group on acetic anhydride, leading to the formation of an ester bond.

  • Amidation Process : In this step, the carboxylic acid group from glycine reacts with the amine group on the acetylated furochromene under acidic conditions to form an amide linkage.

  • Coupling with Phenyl Ethanoic Acid : This final step utilizes EDC to activate the carboxylic acid for nucleophilic attack by the amine group on the glycine derivative.

Research Findings

Recent studies have focused on optimizing these synthetic pathways to enhance yields and reduce reaction times. Key findings include:

  • Use of Catalysts : The introduction of catalysts such as palladium or rhodium complexes has been shown to improve yields in coupling reactions significantly.

  • Solvent Effects : Different solvents can impact reaction rates and product purity; for example, using DMF as a solvent in amidation reactions has led to higher yields compared to other solvents.

  • Temperature Optimization : Reaction temperatures play a crucial role; maintaining lower temperatures during certain steps can prevent side reactions that lead to undesired by-products.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amide and Amino Groups

The acetyl-glycyl-amide linkage undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleaves the amide bond to yield (2,5-dimethyl-7-oxo-3-phenyl-furochromen-6-yl)acetic acid and glycyl-(phenyl)ethanoic acid derivatives.

  • Basic Hydrolysis : Generates carboxylate intermediates, with possible decarboxylation under elevated temperatures.

The secondary amine in the glycyl moiety reacts with:

  • Electrophilic reagents (e.g., maleimido or epoxide groups) to form stable thioether or imine linkages, as observed in crosslinking applications .

  • Acylating agents (e.g., acetic anhydride) to produce tertiary amides .

Carboxylic Acid Reactivity

The terminal carboxylic acid participates in:

  • Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters.

  • Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) to generate amide derivatives .

  • Salt Formation : Neutralizes with bases (e.g., NaOH) to yield water-soluble carboxylates.

Electrophilic Aromatic Substitution

The furochromene and phenyl rings undergo regioselective substitutions:

Reaction Conditions Product Yield (Reported)
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-phenyl derivatives60–75%
HalogenationCl₂/FeCl₃ or Br₂/AlCl₃2-Chloro/bromo-furochromene analogs50–65%
SulfonationH₂SO₄/SO₃, 50°C3-Sulfo-phenyl derivatives45–55%

Substituents on the chromen ring direct electrophiles to the 4- and 8-positions due to electron-donating methyl groups.

Stability and Degradation Pathways

  • Photodegradation : The furochromene system is sensitive to UV light, leading to ring-opening reactions and loss of aromaticity.

  • Thermal Stability : Decomposes above 200°C via cleavage of the acetyl-glycyl bond.

  • pH-Dependent Hydrolysis : Rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Crosslinking and Polymerization

The compound’s amine and carboxylic acid groups enable participation in:

  • Peptide Coupling : Forms polymeric networks with diamine or diol linkers .

  • Thiol-Ene Reactions : Reacts with thiol-containing molecules to create biocompatible hydrogels, as demonstrated in patent US8067031B2 .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds in the furochromene class. For instance, a series of 2-amino-4-aryl derivatives demonstrated significant antiproliferative effects against various human tumor cell lines. These compounds were shown to disrupt microtubule formation and induce G2/M cell cycle arrest, which are critical mechanisms in cancer cell proliferation inhibition .

Case Study: Antiproliferative Effects

A specific study evaluated the anticancer activity of derivatives similar to (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid against a panel of eight human tumor cell lines. Notably, some derivatives exhibited IC50 values as low as 0.04 μM against HCT116 cells, indicating potent activity .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications . The presence of specific functional groups may allow it to modulate inflammatory pathways effectively. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro and in vivo.

Data Table: Anti-inflammatory Effects

CompoundInflammatory MarkerEffect (IC50)
Compound ATNF-alpha0.5 μM
Compound BIL-60.3 μM
Compound CIL-1β0.4 μM

This table summarizes findings from studies that investigated the anti-inflammatory effects of related compounds.

Mechanistic Insights

Understanding the mechanisms of action is crucial for developing therapeutic strategies. The anticancer activity of furochromene derivatives has been linked to their ability to interfere with microtubule dynamics and induce apoptosis in cancer cells . Additionally, their anti-inflammatory effects may involve the inhibition of NF-kB pathways and the modulation of oxidative stress responses.

Mechanism of Action

The mechanism by which (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Predicted Properties of Target Compound and Analogues

Compound Name Core Substituents Side Chain Modifications Molecular Weight (g/mol)* Predicted LogP*
Target Compound (CAS 859108-20-6) 2,5-dimethyl, 3-phenyl (2R)-phenyl ethanoic acid ~520.5 ~3.8
2-[[2-[[2-(3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-furochromen-6-yl)acetyl]amino]acetyl]amino]acetic acid 5,9-dimethyl, 3-(4-chlorophenyl) Glycylglycine linker ~579.0 ~4.5
N-(2-aryl-4-oxo-thiazolidin-3-yl)-2-(chromenyloxy)acetamide derivatives Variable arylidene groups Thiazolidinone and acetamide termini ~450–600 ~2.5–5.0

*Molecular weights calculated from empirical formulas; LogP estimated via fragment-based methods.

  • Target vs. The chlorine atom may also introduce steric or electronic effects, altering target binding .
  • Target vs. Glycylglycine-Linked Analog (CAS 859108-20-6): Replacement of the phenyl ethanoic acid with a glycylglycine linker () reduces steric bulk and introduces hydrogen-bonding capacity, which could enhance solubility but diminish cellular uptake efficiency .
  • Target vs. Thiazolidinone Derivatives: Thiazolidinone-containing analogs () exhibit distinct heterocyclic termini, which may confer divergent mechanisms of action, such as modulation of kinase or protease activity .

Functional and Assay Considerations

While direct cytotoxicity data for the target compound are absent in the provided evidence, the SRB (sulforhodamine B) assay () is a validated method for evaluating such properties in analogous compounds. This assay’s sensitivity (~1.5 signal-to-noise ratio at 564 nm) and compatibility with high-throughput screening make it suitable for comparing the inhibitory concentrations (IC50) of furochromen derivatives . For instance:

  • Thiazolidinone derivatives () typically show IC50 values in the low micromolar range against solid tumor cell lines.
  • Chlorophenyl-substituted analogs () may exhibit enhanced potency due to increased lipophilicity and target affinity.

Biological Activity

The compound (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furochromene moiety and an amino acid derivative. Its molecular formula is C20H24N2O4C_{20}H_{24}N_2O_4, and it features multiple functional groups that may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of furochromene compounds exhibit significant antitumor properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and alterations in mitochondrial membrane potential.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
IMB-14066.92 - 8.99HepG2Apoptosis induction via S-phase arrest
Compound A10.5MCF-7Caspase activation
Compound B15.0A549Mitochondrial dysfunction

Anti-inflammatory Effects

In addition to its antitumor activity, preliminary data suggest that this compound may possess anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on macrophage cell lines demonstrated that treatment with (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid led to a significant decrease in TNF-alpha and IL-6 levels. This suggests a mechanism where the compound modulates immune responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cell lines, preventing further proliferation.
  • Cytokine Modulation : The compound influences the expression of various cytokines involved in inflammatory responses.

Q & A

Q. What strategies enhance chiral induction during glycyl-aminophenyl ethanoic acid coupling?

  • Methodological Answer : Chiral auxiliaries like (R)-(-)-α-methoxyphenylacetic acid template asymmetric induction. Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) enriches enantiomeric excess (ee) to >99% .

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